molecular formula C24H22N2O2 B4328739 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B4328739
M. Wt: 370.4 g/mol
InChI Key: VKCWQOJFDZERED-UHFFFAOYSA-N
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Description

2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a furan ring, two phenyl groups, and a diazatricyclo decanone core. Its intricate structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its action are often studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-furyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Uniqueness

Compared to similar compounds, 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its phenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its ability to interact with various molecular targets, making it a compound of interest in both research and industrial applications.

Properties

IUPAC Name

2-(furan-2-yl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-22-23(18-8-3-1-4-9-18)14-25-16-24(22,19-10-5-2-6-11-19)17-26(15-23)21(25)20-12-7-13-28-20/h1-13,21H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCWQOJFDZERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CC(C2=O)(CN1C3C4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 2
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 3
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 4
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 5
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 6
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

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